N-(2-AMinoethyl)-2-fluoro-5-nitrobenzamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and a nitro group attached to a benzamide core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzamide to introduce the nitro group. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized products include oxides or other higher oxidation state derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aminoethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
2-Fluoro-5-nitrobenzamide: Lacks the aminoethyl group, affecting its solubility and biological activity.
N-(2-Aminoethyl)-2-chloro-5-nitrobenzamide:
Uniqueness
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
This compound features a unique combination of functional groups: an aminoethyl chain, a fluorine atom, and a nitro group. This structure contributes to its solubility and reactivity, influencing its biological interactions.
Property | Description |
---|---|
Molecular Formula | C9H10ClF1N3O2 |
Molecular Weight | 233.64 g/mol |
Solubility | Soluble in water and organic solvents |
Functional Groups | Amino, Nitro, Fluoro |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, while the aminoethyl group may enhance binding affinity to various receptors or enzymes involved in critical biochemical pathways.
Key Mechanisms:
- Bioreduction : The nitro group is reduced to an amino group, which can form covalent bonds with nucleophilic sites on proteins.
- Receptor Binding : The aminoethyl moiety may facilitate interaction with neurotransmitter receptors or enzymes, influencing signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an in vitro EC50 value of 0.001 μM, indicating strong antiparasitic activity. It was also found to be orally bioavailable with significant plasma and brain exposure in murine models .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for potential anticancer effects. Its structural analogs have shown selective inhibition against various cancer cell lines. For instance, modifications in the benzamide structure led to compounds with IC50 values as low as 900 nM against specific cancer types .
Case Studies
- Antiparasitic Efficacy : A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as effective against Trypanosoma brucei. Compound 73 , a derivative of this class, cured 2 out of 3 mice infected with the parasite when administered at 50 mg/kg for four days .
- Cancer Cell Line Inhibition : In a study examining structure-activity relationships (SAR), several analogs of this compound were synthesized and evaluated for their cytotoxicity against leukemia cell lines. The findings indicated that certain modifications significantly enhanced potency while maintaining selectivity over normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
N-(2-Aminoethyl)benzamide | Lacks fluorine and nitro groups | Reduced antimicrobial activity |
2-Fluoro-5-nitrobenzamide | Lacks aminoethyl group | Lower solubility and reduced receptor binding |
N-(2-Aminoethyl)-2-chloro-5-nitrobenzamide | Chlorine instead of fluorine | Different reactivity profile |
Properties
IUPAC Name |
N-(2-aminoethyl)-2-fluoro-5-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3.ClH/c10-8-2-1-6(13(15)16)5-7(8)9(14)12-4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELMBKUXOMTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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